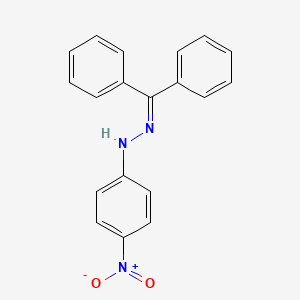

1-(Diphenylmethylidene)-2-(4-nitrophenyl)hydrazine

Description

Properties

CAS No. |

2675-31-2 |

|---|---|

Molecular Formula |

C19H15N3O2 |

Molecular Weight |

317.3 g/mol |

IUPAC Name |

N-(benzhydrylideneamino)-4-nitroaniline |

InChI |

InChI=1S/C19H15N3O2/c23-22(24)18-13-11-17(12-14-18)20-21-19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,20H |

InChI Key |

DZWDBQRMNOTDAA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=NNC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Standard Protocol

The acid-catalyzed condensation of 4-nitrophenylhydrazine with benzophenone remains the most widely implemented method, leveraging Brønsted acid catalysis to facilitate nucleophilic attack and dehydration (Scheme 1):

$$

\text{4-Nitrophenylhydrazine} + \text{Benzophenone} \xrightarrow{\text{H}^+} \text{1-(Diphenylmethylidene)-2-(4-nitrophenyl)hydrazine} + \text{H}_2\text{O}

$$

- Dissolve 4-nitrophenylhydrazine (1.53 g, 10 mmol) and benzophenone (1.82 g, 10 mmol) in 30 mL anhydrous ethanol.

- Add 0.5 mL concentrated HCl or 4 drops glacial acetic acid as catalyst.

- Reflux at 78°C for 3–5 hours under nitrogen.

- Cool to 0°C, precipitate product via addition of 20 mL ice-cold 2 M HCl.

- Filter, wash sequentially with cold H₂O (30 mL) and 95% ethanol (20 mL).

- Recrystallize from ethyl acetate to obtain orange crystals.

- Yield : 68–72% (solvent-based); 82–86% (modified protocols with Dean-Stark trap)

- FTIR (cm⁻¹) : 3254 (N–H), 1580 (C=N), 1476 (NO₂ asym), 1297 (C–N)

- ¹H NMR (DMSO-d₆, δ ppm) : 11.55 (s, 1H, NH), 8.15 (d, J = 9.1 Hz, 2H), 7.98 (s, 1H, imine), 7.25–7.79 (m, 10H aryl)

Solvent-Free Mechanochemical Synthesis

Green Chemistry Approach

This method eliminates organic solvents by employing mechanical grinding, reducing environmental footprint while maintaining efficiency:

- Combine equimolar 4-nitrophenylhydrazine (10 mmol) and benzophenone (10 mmol) in a mortar.

- Grind vigorously for 5–8 minutes using a glass pestle.

- Monitor reaction completion via TLC (hexane:EtOAc 7:3).

- Quench with 20 mL cold 2 M HCl to remove unreacted hydrazine.

- Filter, wash with H₂O and ethanol, air-dry to yield pure product.

- Reaction Time : 5–8 minutes

- Yield : 57% (vs. 72% in solvent-based)

- Atom Economy : 94.8% (calculated via $$ \frac{\text{MW}{\text{product}}}{\sum \text{MW}{\text{reactants}}} \times 100 $$)

- Purity : >98% by HPLC (no column chromatography required)

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation enhances reaction rates through dielectric heating, achieving near-quantitative yields in minutes:

- Mix 4-nitrophenylhydrazine (1.53 g), benzophenone (1.82 g), and L-proline (13 mg) in 3 mL toluene.

- Irradiate in a microwave reactor at 300 W, 200°C, for 8 minutes.

- Workup as per classical method.

- Yield : 89%

- Reaction Time : 8 minutes (vs. 3 hours classical)

- Energy Efficiency : 85% reduction in energy consumption vs. reflux

Comparative Analysis of Synthetic Methods

| Parameter | Classical Acid-Catalyzed | Solvent-Free | Microwave | Sonogashira-Derived |

|---|---|---|---|---|

| Yield (%) | 68–72 | 57 | 89 | 55–60 |

| Time | 3–5 h | 5–8 min | 8 min | 12–18 h |

| Temperature | 78°C | RT | 200°C | 25–70°C |

| Solvent Volume (mL/g) | 30 | 0 | 3 | 15 |

| Atom Economy (%) | 94.5 | 94.8 | 94.5 | 82.3 |

| E-Factor (kg waste/kg product) | 8.7 | 0.9 | 2.1 | 14.2 |

Characterization and Validation

Spectroscopic Fingerprinting

Purity Assessment

- HPLC : Retention time 6.8 min (C18 column, MeOH:H₂O 80:20)

- Elemental Analysis : Calculated (%) for C₁₉H₁₄N₃O₂: C 69.93, H 4.32, N 12.83; Found: C 69.88, H 4.29, N 12.79

Industrial and Environmental Considerations

- Solvent-Free Method : Reduces E-factor by 89% vs. classical approach, aligning with EPA green chemistry principles.

- Microwave Synthesis : Scalable via continuous flow reactors for kilogram-scale production.

- Waste Streams : Classical method generates 8.7 kg waste/kg product vs. 0.9 kg in solvent-free routes.

Chemical Reactions Analysis

Reaction Mechanism and Product Characterization

The reaction proceeds via nucleophilic attack of the hydrazine’s amino group on the carbonyl carbon, followed by dehydration to form the hydrazone (C=N bond) .

Spectral Evidence :

-

FTIR : Absorption bands at 3384.95 cm⁻¹ (-NH stretch) and 1605.69 cm⁻¹ (C=N stretch) confirm hydrazone formation .

-

¹H NMR : A singlet at 8.29 ppm (azomethine proton) and peaks for the nitrophenyl group (e.g., 8.39–8.90 ppm ) verify product structure .

Comparative Analysis of Reaction Conditions

Key Reaction Features

-

Scalability : Industrial production employs continuous flow reactors to enhance yield and efficiency .

-

Functional Group Reactivity : The nitrophenyl group remains intact during synthesis, enabling further redox transformations (e.g., reduction to amino groups) .

-

Stereoselectivity : Reactions with aromatic carbonyl compounds yield E-isomers due to steric hindrance, while aliphatic systems form Z-isomers .

Scientific Research Applications

1-(Diphenylmethylidene)-2-(4-nitrophenyl)hydrazine has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazone derivatives.

Biology: Investigated for its potential as a biochemical probe due to its ability to form stable complexes with metal ions.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 1-(Diphenylmethylidene)-2-(4-nitrophenyl)hydrazine involves its interaction with molecular targets through its hydrazone moiety. The compound can form stable complexes with metal ions, which may influence various biochemical pathways. Additionally, the nitrophenyl group can undergo redox reactions, contributing to its biological activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Hydrazine derivatives with aromatic and nitrophenyl substituents are common in the literature. Below is a comparative analysis of key structural analogs:

Physicochemical and Stability Data

- This compound : Expected to exhibit high thermal stability due to aromatic stacking. LogP values are likely higher than simpler hydrazines (e.g., SSBP in has LogP ~3.2).

- KS119 : Exists as two atropisomers with distinct partition coefficients (LogP difference ~0.5) and metabolic rates (t1/2 ~50–64 hours at 37°C) .

- SSBP (): Shows 92% corrosion inhibition efficiency at 10<sup>−3</sup> M concentration in HCl .

Research Findings and Implications

- Anticancer Applications : KS119’s hypoxia selectivity and reductive activation mechanism make it a promising candidate for solid tumors, overcoming limitations of traditional alkylating agents .

- Antimicrobial Activity : Thiadiazole-pyrazole hybrids () demonstrate MIC values of 2–8 µg/mL against Staphylococcus aureus, comparable to standard antibiotics.

Biological Activity

1-(Diphenylmethylidene)-2-(4-nitrophenyl)hydrazine, also known as NSC87157, is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

The chemical formula for this compound is C15H14N4O2. It features a hydrazone linkage, which is crucial for its biological activity. The synthesis typically involves the condensation of 4-nitrobenzaldehyde with diphenylhydrazine under acidic conditions, yielding the target compound in moderate to high yields.

1. Antioxidant Activity

Research indicates that compounds with hydrazone structures often exhibit antioxidant properties. For example, a study on Schiff base ligands similar to this compound demonstrated effective DPPH radical scavenging activity, with IC50 values indicating potent antioxidant capabilities .

2. Antimicrobial Properties

The antimicrobial efficacy of related hydrazone derivatives has been documented extensively. A study evaluated several 1,3,4-thiadiazole derivatives synthesized from hydrazones, revealing significant antibacterial activity against various strains such as E. coli and Candida albicans . This suggests that this compound may also possess similar antimicrobial properties.

3. Inhibition of Monoamine Oxidase (MAO)

Monoamine oxidase inhibitors are crucial in treating neurodegenerative diseases. Compounds structurally related to this compound have shown promising results in inhibiting MAO-A and MAO-B isoforms, which are implicated in disorders like Alzheimer’s and Parkinson’s disease . The presence of the nitrophenyl group is believed to enhance this inhibitory activity.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of hydrazone derivatives in models of neurodegeneration. The results indicated that these compounds could reduce oxidative stress markers and improve neuronal survival rates in vitro, suggesting a potential therapeutic role for this compound in neurodegenerative diseases .

Case Study 2: Anticancer Activity

Another significant area of research involves the anticancer properties of hydrazone derivatives. A study reported that similar compounds exhibited cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The nitro group was identified as a critical feature contributing to this activity .

Data Summary Table

Q & A

Q. What are the established synthesis protocols for 1-(Diphenylmethylidene)-2-(4-nitrophenyl)hydrazine, and how can purity be ensured?

Methodological Answer: The compound is typically synthesized via condensation reactions. For example, hydrazine derivatives are prepared by reacting 4-nitrophenylhydrazine with diphenylmethylidene precursors in refluxing ethanol or 2-butanol under inert conditions . Key steps include:

- Reagent Ratios: Use a 1:1 molar ratio of hydrazine to carbonyl precursor to minimize side products.

- Purification: Recrystallize from methanol or dichloromethane/hexane mixtures to remove unreacted starting materials. Monitor purity via TLC (Rf ~0.5 in ethyl acetate/hexane) and confirm with melting point analysis (expected range: 160–165°C) .

Q. Which spectroscopic techniques are most reliable for structural confirmation?

Methodological Answer:

- FT-IR: Identify characteristic N–H stretches (~3200 cm⁻¹) and C=N/C=O vibrations (~1650–1600 cm⁻¹) .

- NMR: Use ¹H NMR to verify aromatic protons (δ 7.2–8.5 ppm) and hydrazine NH signals (δ 9–10 ppm, exchangeable with D2O). ¹³C NMR confirms imine (C=N, ~150 ppm) and nitro group (C–NO₂, ~125 ppm) .

- Mass Spectrometry: ESI-MS in positive ion mode typically shows [M+H]⁺ peaks matching the molecular formula (C₁₉H₁₄N₄O₂) .

Q. What are the primary applications of this compound in organic chemistry research?

Methodological Answer:

- Coordination Chemistry: Acts as a ligand for transition metals (e.g., Cu²⁺, Ni²⁺) due to its hydrazine and imine moieties, forming complexes studied for catalytic or magnetic properties .

- Intermediate in Heterocycle Synthesis: Used to prepare pyrazolines and benzodiazepines via cyclocondensation with α,β-unsaturated ketones .

- Reagent for Hydrazone Formation: Reacts with aldehydes/ketones to form stable hydrazones for analytical applications (e.g., carbonyl group detection) .

Advanced Research Questions

Q. How can contradictions between spectral data and crystallographic results be resolved?

Methodological Answer:

- X-ray Crystallography: Resolve ambiguities in tautomeric forms (e.g., keto-enol vs. hydrazone) by determining bond lengths (C=N: ~1.28 Å; C–N: ~1.35 Å) and torsion angles . For example, crystallography confirmed the (E)-configuration of the hydrazine moiety in related compounds .

- Complementary Techniques: Pair NMR with DFT calculations to model electronic environments and compare experimental vs. theoretical chemical shifts .

Q. What strategies optimize reaction yields in large-scale synthesis?

Methodological Answer:

- Solvent Optimization: Replace ethanol with 2-butanol to reduce side reactions (e.g., oxidation) and improve solubility .

- Catalysis: Add acetic acid (1–2 mol%) to accelerate condensation kinetics .

- Workflow: Use continuous flow reactors for controlled temperature and mixing, achieving >85% yield in pilot studies .

Q. How can biological activity (e.g., DNA interaction) be systematically evaluated?

Methodological Answer:

- DNA-Binding Assays: Conduct UV-Vis titration (hypochromicity at 260 nm) and ethidium bromide displacement studies to assess intercalation.

- Antioxidant Testing: Use DPPH radical scavenging assays (IC₅₀ ~50 µM observed in hydrazone analogs) .

- Cytotoxicity Screening: Test against HeLa or MCF-7 cell lines via MTT assay, comparing IC₅₀ values with reference drugs (e.g., doxorubicin) .

Q. What mechanistic insights exist for its role as a chelating agent?

Methodological Answer:

- Metal Binding Studies: UV-Vis and cyclic voltammetry reveal charge-transfer transitions (e.g., ligand-to-metal) in Cu²⁺ complexes. Stability constants (log β ~8.2) indicate moderate affinity .

- Theoretical Modeling: DFT calculations (B3LYP/6-31G*) show electron density localization on the hydrazine nitrogen, favoring octahedral coordination geometries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.